5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

5-bromo-1-cyclohexyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFN3/c13-9-6-11-12(7-10(9)14)17(16-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCPFPQTDWQLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC(=C(C=C3N=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742923 | |

| Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-81-6 | |

| Record name | 1H-Benzotriazole, 5-bromo-1-cyclohexyl-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole chemical properties

An In-Depth Technical Guide to 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole

Introduction

5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1365272-81-6) is a halogenated N-substituted benzotriazole derivative of considerable interest to the pharmaceutical and materials science sectors. Its architecture is built upon the benzotriazole scaffold, a bicyclic heterocyclic system that is widely recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] The strategic placement of three distinct substituents—a cyclohexyl group at the N1 position, a bromine atom at position 5, and a fluorine atom at position 6—creates a unique combination of lipophilicity, steric bulk, and electronic properties.

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage this molecule as a versatile building block for creating complex chemical entities with tailored biological or material properties. The bromine atom, in particular, serves as a valuable synthetic handle for post-synthetic modification via cross-coupling reactions, enabling rapid library generation and structure-activity relationship (SAR) studies.[1]

Physicochemical and Structural Properties

The molecular structure of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole dictates its physical and chemical behavior. The fusion of a benzene ring with a 1,2,3-triazole ring creates a planar, aromatic system. The attachment of a non-planar cyclohexyl group introduces significant three-dimensional character.

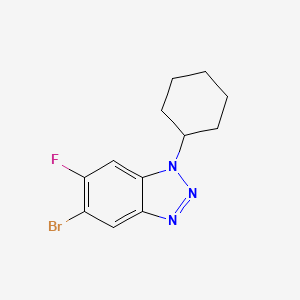

Chemical Structure

Caption: 2D structure of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole.

Core Properties

The properties listed below are calculated or estimated based on the compound's structure and data from structurally related analogs.

| Property | Value | Source |

| CAS Number | 1365272-81-6 | [1] |

| Molecular Formula | C₁₂H₁₂BrFN₃ | Calculated |

| Molecular Weight | 298.15 g/mol | Calculated |

| Appearance | White to off-white or yellow solid | Inferred from[3][4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂), limited solubility in water | Inferred from[5] |

| XLogP3 | ~3.5-4.0 | Estimated based on analogs[6] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis of N-substituted benzotriazoles typically originates from an appropriately substituted benzene derivative. A plausible and efficient route to 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole involves the diazotization of 4-bromo-5-fluoro-2-nitroaniline, followed by reduction and subsequent N-alkylation with a cyclohexyl halide. A more direct route involves the diazotization of 4-bromo-5-fluorobenzene-1,2-diamine.[7][8]

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for benzotriazole synthesis.[8]

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

-

Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 4-bromo-5-fluorobenzene-1,2-diamine (10 mmol) and glacial acetic acid (50 mL).

-

Cooling: Place the flask in an ice-water bath and cool the stirred solution to 0-5 °C.

-

Rationale: The diazotization reaction is highly exothermic. Maintaining a low temperature is critical to prevent decomposition of the diazonium salt intermediate and minimize side reactions.

-

-

Diazotization: Prepare a solution of sodium nitrite (11 mmol) in water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the mixture in the ice bath for an additional 1 hour after the addition is complete.

-

Work-up: Slowly pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole

-

Setup: To a 100 mL round-bottom flask, add the crude 5-bromo-6-fluoro-1H-benzotriazole from Step 1 (8 mmol), potassium carbonate (16 mmol), and dimethylformamide (DMF, 40 mL).

-

Alkylation: Add cyclohexyl bromide (10 mmol) to the suspension.

-

Rationale: Potassium carbonate acts as a base to deprotonate the benzotriazole, forming the benzotriazolide anion, which is a potent nucleophile. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

-

Heating: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity

The primary utility of this compound lies in its potential for further functionalization. The C-Br bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions allow for the introduction of diverse functional groups at the 5-position, making it a powerful intermediate in combinatorial chemistry and targeted drug design.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.

Protocol: NMR Sample Preparation and Analysis

-

Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

Expected Spectral Features:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H NMR | 7.5 - 8.2 | Aromatic Protons: Two singlets (or narrow doublets due to F-H coupling) in the downfield region, characteristic of the benzotriazole ring protons. |

| 4.0 - 4.5 | Cyclohexyl CH-N: The methine proton attached to the nitrogen will be deshielded and appear as a multiplet. | |

| 1.2 - 2.5 | Cyclohexyl CH₂: A complex series of broad multiplets corresponding to the remaining 10 protons of the cyclohexyl ring. | |

| ¹³C NMR | 110 - 145 | Aromatic Carbons: Signals corresponding to the carbons of the benzotriazole core. Carbons attached to F and Br will show characteristic splitting and shifts. |

| 55 - 65 | Cyclohexyl C-N: The carbon directly attached to the triazole nitrogen. | |

| 25 - 35 | Cyclohexyl CH₂: Signals for the remaining methylene carbons of the cyclohexyl ring. |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition.

Protocol: LC-MS Analysis

-

Sample Prep: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source in positive ion mode.[9][10]

-

Analysis: Inject the sample. The mass spectrometer will detect the protonated molecule [M+H]⁺.

Expected Mass Spectrum Features:

-

Molecular Ion Peak: A prominent cluster of peaks around m/z 298.15 and 300.15.

-

Isotopic Pattern: Due to the presence of bromine, two major peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺) separated by 2 Da will be observed, which is a definitive signature for a monobrominated compound.

-

Fragmentation: Common fragmentation pathways may include the loss of the cyclohexyl group or cleavage of the triazole ring.

Applications in Research and Drug Development

The benzotriazole scaffold is a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities.[2][7] The title compound serves as an advanced intermediate for synthesizing derivatives with potential therapeutic applications.

Caption: Relationship between structure, properties, and applications.

-

Antiviral Research: Benzotriazole derivatives have shown promise as antiviral agents, particularly against RNA viruses like enteroviruses.[11][12]

-

Antimicrobial Development: The scaffold is a common feature in compounds developed to combat bacteria (including resistant strains like MRSA) and fungi.[1][2]

-

Oncology: Antiproliferative effects have been noted, making this class of compounds interesting for cancer research.[1]

-

Material Science: Benzotriazoles are widely used as corrosion inhibitors and UV stabilizers.[7] The specific substitutions on this molecule could be exploited to develop specialized polymers or coatings.

Safety and Handling

-

General Hazards: Benzotriazole derivatives can exhibit moderate acute oral toxicity.[13] Analogs are often classified as harmful if swallowed (H302) and may cause eye irritation.[14]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1]

References

-

Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. Retrieved from [Link]

-

MDPI. (2022). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Retrieved from [Link]

-

ResearchGate. (2020). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. Retrieved from [Link]

-

SciSpace. (2020). Antiviral activity of benzotriazole based derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dibromo-1H-benzotriazole. Retrieved from [Link]

-

MassBank. (2020). 5-Chlorobenzotriazole. Retrieved from [Link]

-

Australian Department of Health. (2024). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. Retrieved from [Link]

-

Di Santo, R. (2017). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]

-

Katritzky, A. R., et al. (2004). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews. Retrieved from [Link]

-

Taylor & Francis. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

Katritzky, A. R., et al. (1989). The chemistry of N-substituted benzotriazoles. RSC Publishing. Retrieved from [Link]

-

NIH. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

Asian Journal of Chemistry. (1994). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole. The NIST WebBook. Retrieved from [Link]

-

NIH. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1][3]triazole. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Retrieved from [Link]

-

Journal of University of Shanghai for Science and Technology. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information for Solvent- and catalyst-free, quantitative protection. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Crystal Structure of 1-(4-Nitrobenzyl)-1H-benzotriazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

Chembeez. (n.d.). 5-bromo-7-fluoro-1H-1,2,3-benzotriazole, 95%. Retrieved from [Link]

Sources

- 1. 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole CAS 1365272-81-6 [benchchem.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1H-benzotriazole | CymitQuimica [cymitquimica.com]

- 4. 5-Bromo-1H-benzotriazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate [mdpi.com]

- 6. 5-bromo-7-fluoro-1H-1,2,3-benzotriazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. 5,6-Dibromo-1H-benzotriazole | C6H3Br2N3 | CID 6415885 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on a novel derivative, 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole , a compound whose therapeutic potential remains unexplored. This document provides a hypothesis-driven framework for its comprehensive evaluation. We will outline the scientific rationale for investigating its potential anticancer, antimicrobial, and enzyme-inhibitory activities based on structure-activity relationships gleaned from analogous compounds.[1][3] This guide presents detailed, field-proven experimental protocols, data interpretation frameworks, and the underlying scientific principles for each proposed study, designed for researchers and professionals in drug discovery and development.

Section 1: The Benzotriazole Scaffold: A Foundation for Drug Discovery

Benzotriazole and its derivatives are heterocyclic compounds of immense interest in pharmaceutical research.[2] Their versatile chemical nature allows them to serve as synthetic auxiliaries, leaving groups, or be integrated into larger, more complex molecular architectures.[1][4] This chemical flexibility has led to the discovery of benzotriazole-containing molecules with a vast spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, antiproliferative, and anti-inflammatory effects.[5][6]

The specific compound of interest, 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole , combines several key structural features that justify a thorough investigation:

-

Halogenation (Bromo and Fluoro): The presence of halogen atoms on the benzene ring is known to enhance the biological activity of many heterocyclic systems, potentially by increasing lipophilicity and improving membrane permeability or by participating in halogen bonding with target proteins.[1]

-

Cyclohexyl Group: This bulky, hydrophobic substituent at the N1 position can significantly influence the compound's binding affinity and selectivity for specific biological targets.

-

Benzotriazole Core: This nitrogen-rich heterocyclic system is an excellent bioisosteric replacement for other rings like imidazole and is crucial for the diverse activities reported for this class of compounds.[1]

Given these features, we hypothesize that this molecule holds significant, untapped therapeutic potential. This guide provides the strategic and technical framework to systematically uncover it.

Section 2: Physicochemical Profile and Proposed Synthesis

A foundational understanding of a compound's properties is critical before embarking on biological screening. While empirical data for 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole is not available, its key physicochemical parameters can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂BrFN₃ |

| Molecular Weight | 314.15 g/mol |

| LogP (Octanol/Water) | ~3.5 - 4.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 40.8 Ų |

Proposed Synthetic Pathway

A plausible synthesis can be derived from established methodologies for N-alkylation of benzotriazoles.[7][8] The proposed two-step pathway begins with the commercially available 5-Bromo-6-fluoro-1H-benzotriazole.

Causality of Experimental Choices:

-

Base (Cesium Carbonate, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the benzotriazole nitrogen, forming the nucleophilic triazolide anion. Cs₂CO₃ is often chosen for its high solubility in polar aprotic solvents and its ability to facilitate N-alkylation with high efficiency.[7]

-

Solvent (Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the ionic intermediates and reactants without participating in the reaction itself, promoting the desired Sₙ2 reaction.

-

Reactant (Cyclohexyl Bromide): This serves as the electrophile, providing the cyclohexyl group to be attached to the nucleophilic nitrogen of the benzotriazole core.

Section 3: Hypothesis-Driven Evaluation of Biological Activity

This section details the core experimental protocols to test the primary hypotheses regarding the compound's potential bioactivity.

Hypothesis 1: The compound exhibits cytotoxic activity against human cancer cell lines.

Rationale: Many substituted benzotriazoles have demonstrated potent antiproliferative activity, with some acting as tubulin polymerization inhibitors.[1] The halogenated aromatic structure is a common pharmacophore in oncology. Therefore, it is logical to assess the compound's ability to induce cell death or inhibit the growth of cancer cells.

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a conversion that is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations via serial dilution in a complete culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control, DMSO) to the respective wells. Include wells with medium only (blank) and untreated cells (negative control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

The results should be summarized by calculating the half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound inhibits 50% of cell growth.

| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Experimental Value | Known Value |

| A549 (Lung Cancer) | Experimental Value | Known Value |

| HEK293 (Non-cancerous) | Experimental Value | Known Value |

A low IC₅₀ value against cancer cells coupled with a high IC₅₀ against non-cancerous cells would indicate potent and selective anticancer activity.

Hypothesis 2: The compound possesses antimicrobial activity.

Rationale: The benzotriazole scaffold is a well-established pharmacophore in antimicrobial agents.[1][3] The urgency to develop new drugs against resistant bacterial and fungal strains makes this a critical area of investigation.[1]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] It is the gold standard for quantitative susceptibility testing.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight. Dilute the cultures to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This typically ranges from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Results are presented as MIC values. Lower MIC values indicate higher antimicrobial potency.

| Microorganism | Strain | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |

| S. aureus (Gram +) | ATCC 29213 | Experimental Value | Ciprofloxacin |

| E. coli (Gram -) | ATCC 25922 | Experimental Value | Ciprofloxacin |

| C. albicans (Fungus) | ATCC 90028 | Experimental Value | Fluconazole |

Hypothesis 3: The compound functions as an enzyme inhibitor.

Rationale: Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[13] Benzotriazoles are known to inhibit key enzymes like protein kinases and fungal CYP51.[1] Investigating this potential is crucial for understanding the compound's mechanism of action.

This protocol outlines a luminescent-based assay to measure kinase activity. Kinases transfer phosphate from ATP to a substrate, producing ADP. The amount of ADP produced is directly proportional to kinase activity and can be quantified.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase enzyme (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT1), substrate peptide, and ATP at optimal concentrations.

-

Compound Plating: Dispense the test compound at various concentrations into a 384-well plate. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (background).

-

Kinase Reaction: Add the kinase enzyme, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection - Step 1: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP Detection - Step 2: Add Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Data is analyzed to determine the IC₅₀ value for enzyme inhibition.

| Enzyme Target | Compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |

| Kinase 1 (e.g., Src) | Experimental Value | Staurosporine |

| Kinase 2 (e.g., AKT1) | Experimental Value | Staurosporine |

Section 4: Summary and Future Directions

This guide establishes a comprehensive, hypothesis-driven strategy for the initial biological evaluation of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole . The proposed experiments in cytotoxicity, antimicrobial susceptibility, and enzyme inhibition are designed to provide a robust preliminary profile of the compound's therapeutic potential.

Positive results in any of these primary screens would warrant progression to more advanced studies, including:

-

Mechanism of Action Studies: Elucidating the specific molecular target and pathway.

-

In Vivo Efficacy: Testing the compound in relevant animal models of cancer or infection.

-

ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

By following this structured approach, researchers can efficiently and effectively unlock the potential of this novel benzotriazole derivative, contributing to the ongoing search for new and powerful therapeutic agents.

Section 5: References

-

Di Santo, R. (2020). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

-

Carta, A., et al. (2020). Antiviral activity of benzotriazole based derivatives. SciSpace. [Link]

-

Manoj Kumar, P., et al. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Erudition. [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

Tariq, M. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

-

Sarkar, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

ResearchGate. (2015). Benzotriazole in Medicinal Chemistry. ResearchGate. [Link]

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

-

CRO SPLENDID LAB PVT. LTD. (n.d.). 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. Splendid Labs. [Link]

-

Suma, B.V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

MDPI. (2021). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. MDPI. [Link]

-

Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. [Link]

-

Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

ResearchGate. (2020). Antiviral Activity of Benzotriazole Based Derivatives. ResearchGate. [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

spectroscopic data for 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole

An in-depth analysis of the spectroscopic data for a specific, non-commercially cataloged chemical compound like 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole requires the synthesis of predicted data based on established principles of spectroscopy and comparison with known data from structurally analogous molecules. As this compound is not found in common chemical databases, this guide will proceed by generating and interpreting theoretical spectroscopic data, a common practice in synthetic chemistry for structure verification.

This guide is structured to provide a comprehensive workflow for a researcher verifying the synthesis of this target molecule. It will cover the theoretical basis for the expected spectral features, the methodologies for data acquisition, and a detailed interpretation of the predicted results.

Introduction: The Structural Elucidation Challenge

5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science, where the benzotriazole core is a common scaffold. The precise arrangement of its substituents—a bulky cyclohexyl group, a bromine atom, and a fluorine atom—creates a unique electronic environment. Spectroscopic analysis is the cornerstone of confirming the successful synthesis and purity of such a molecule. This guide provides a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures.

Molecular Structure and Predicted Spectroscopic Features

A logical first step in the analysis is to deconstruct the molecule to anticipate its spectral output. The key structural features are:

-

An aromatic benzotriazole ring system.

-

Two aromatic protons in a specific ortho/meta relationship.

-

A cyclohexyl ring with distinct axial and equatorial protons.

-

Two different halogen atoms (Br and F) influencing the electronic environment.

Below is a diagram illustrating the molecular structure with atom numbering, which will be used for spectral assignments.

Caption: IUPAC numbering for the 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole structure.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) are influenced by the local electronic environment, and coupling constants (J) reveal connectivity between neighboring nuclei.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions.

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.8 - 8.0 | Doublet (d) | 1H | H-4 | The proton at C4 is deshielded by the adjacent triazole ring. It will be coupled to the fluorine at C6, resulting in a doublet with a characteristic J-coupling constant (~7-9 Hz). |

| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-7 | The proton at C7 is ortho to the fluorine atom, leading to a downfield shift. It will also be coupled to the fluorine, appearing as a doublet with a smaller J-coupling constant (~4-6 Hz). |

| ~ 4.8 - 5.0 | Multiplet (m) | 1H | H-1' (Cyclohexyl) | This proton is directly attached to the nitrogen atom, making it the most deshielded of the cyclohexyl protons. Its multiplicity will be complex due to coupling with adjacent axial and equatorial protons. |

| ~ 1.2 - 2.2 | Multiplets (m) | 10H | H-2',3',4',5',6' (Cyclohexyl) | The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the aliphatic region of the spectrum. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum will show signals for each unique carbon atom. The presence of fluorine will cause C-F coupling, which can split the signals of nearby carbons.

| Predicted Signal (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 155 - 160 (d) | C-6 | Directly attached to the highly electronegative fluorine, this carbon is significantly deshielded and will appear as a doublet with a large ¹JCF coupling constant (~240-250 Hz). |

| ~ 135 - 140 | C-7a | A quaternary carbon within the aromatic system. |

| ~ 130 - 135 | C-3a | The second quaternary carbon of the benzotriazole core. |

| ~ 120 - 125 (d) | C-7 | This carbon is ortho to the fluorine, resulting in a smaller ²JCF coupling (~15-25 Hz). |

| ~ 115 - 120 (d) | C-4 | This carbon is meta to the fluorine, resulting in an even smaller ³JCF coupling (~5-10 Hz). |

| ~ 105 - 110 | C-5 | Attached to bromine, this carbon's shift is influenced by the heavy atom effect. |

| ~ 60 - 65 | C-1' | The cyclohexyl carbon bonded to the nitrogen is the most deshielded of the aliphatic carbons. |

| ~ 25 - 35 | C-2', C-3', C-4', C-5', C-6' | The remaining cyclohexyl carbons will appear in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is reliable and reproducible.

Caption: Standard workflow for acquiring high-resolution NMR spectra for a small organic molecule.

Mass Spectrometry: Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Theoretical Molecular Weight Calculation:

-

Formula: C₁₂H₁₃BrFN₃

-

Monoisotopic Mass: 297.0277 u

-

C: 12 * 12.00000 = 144.00000

-

H: 13 * 1.00783 = 13.10179

-

Br: 1 * 78.91834 = 78.91834 (using ⁷⁹Br isotope)

-

F: 1 * 18.99840 = 18.99840

-

N: 3 * 14.00307 = 42.00921

-

Expected HRMS (ESI+) Result: The molecule is expected to be observed as its protonated form, [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ with ⁷⁹Br | 298.0355 |

| [M+H]⁺ with ⁸¹Br | 300.0335 |

A key feature will be the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the mass spectrum should show two major peaks of nearly equal intensity separated by approximately 2 m/z units, which is a definitive signature for the presence of a single bromine atom.

Experimental Protocol: HRMS Data Acquisition

Caption: Workflow for High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is excellent for identifying the presence of specific functional groups.

| Predicted Frequency (cm⁻¹) | Bond Type | Functional Group | Rationale |

| ~ 3100 - 3000 | C-H stretch | Aromatic | Indicates C-H bonds on the benzotriazole ring. |

| ~ 2950 - 2850 | C-H stretch | Aliphatic | Strong absorptions from the numerous C-H bonds of the cyclohexyl group. |

| ~ 1620 - 1580 | C=C stretch | Aromatic | Vibrations of the carbon-carbon double bonds within the aromatic ring. |

| ~ 1500 - 1450 | N=N stretch | Azo (Triazole) | Characteristic stretching of the azo group within the triazole ring. |

| ~ 1250 - 1150 | C-N stretch | Aryl-N & Alkyl-N | Stretching vibrations from the C-N bonds connecting the rings. |

| ~ 1200 - 1000 | C-F stretch | Aryl-F | A strong, characteristic absorption indicating the presence of the carbon-fluorine bond. |

| ~ 600 - 500 | C-Br stretch | Aryl-Br | A weaker absorption in the fingerprint region corresponding to the carbon-bromine bond. |

Conclusion: A Cohesive Spectroscopic Picture

The structural verification of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole relies on the synergistic interpretation of multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework and the influence of the halogen substituents. HRMS confirms the precise elemental composition and the presence of a single bromine atom through its characteristic isotopic pattern. Finally, IR spectroscopy verifies the presence of key functional groups, such as the aromatic system, the C-F bond, and the aliphatic cyclohexyl ring. Together, these techniques provide a robust and self-validating dataset to confirm the identity and purity of the target compound.

References

-

Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]

-

Title: Spectroscopic Tools for Structure Determination Source: University of California, Davis - Chem LibreTexts URL: [Link]

-

Title: High Resolution Mass Spectrometry Source: Michigan State University - Department of Chemistry URL: [Link]

discovery and synthesis of novel benzotriazole derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Benzotriazole Derivatives

Executive Summary

Benzotriazole, a bicyclic heterocycle with the chemical formula C₆H₅N₃, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone for the development of a wide array of therapeutic agents. Derivatives of benzotriazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of the core benzotriazole structure and explores advanced, field-proven strategies for the creation of novel derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and illustrate key workflows and mechanisms to bridge the gap between synthetic strategy and therapeutic application.

Section 1: The Benzotriazole Scaffold: A Versatile Foundation in Drug Discovery

The power of the benzotriazole moiety lies in its versatility. The fused benzene and 1,2,3-triazole rings create a stable aromatic system that can be readily functionalized at multiple positions. The three nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets like enzymes and receptors.[4] This adaptability has led to the inclusion of the benzotriazole framework in numerous approved pharmaceuticals and a vast library of investigational compounds.[1]

The broad spectrum of biological activity is a key driver for continued research. Benzotriazole derivatives have shown potent efficacy against drug-resistant microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal pathogens like Candida albicans and Aspergillus niger.[1][3] In oncology, specific derivatives function as inhibitors of critical cell cycle regulators, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.[5]

Section 2: Foundational Synthesis of the 1H-Benzotriazole Core

The most robust and widely adopted method for constructing the benzotriazole core is the diazotization of o-phenylenediamine, followed by intramolecular cyclization.[2][6] This method is valued for its reliability, scalability, and the ready availability of starting materials.

Causality and Mechanism: The reaction is initiated in an acidic medium (typically acetic acid), where sodium nitrite is converted to nitrous acid (HNO₂). One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic nitrous acid, forming a monodiazonium intermediate after dehydration.[5][6] The second amino group, now positioned in close proximity, performs an intramolecular nucleophilic attack on the terminal nitrogen of the diazonium group, closing the five-membered ring. A final deprotonation step re-establishes aromaticity, yielding the stable 1H-benzotriazole product.[5]

Caption: Reaction mechanism for the synthesis of 1H-benzotriazole.

Experimental Protocol: Synthesis of 1H-Benzotriazole

This protocol is designed to be self-validating through clear checkpoints and expected observations.

-

Materials:

-

o-Phenylenediamine (10.8 g, 0.1 mol)

-

Glacial Acetic Acid (60 mL)

-

Sodium Nitrite (7.0 g, 0.101 mol)

-

Deionized Water

-

5 M Sodium Hydroxide solution

-

Activated Charcoal

-

-

Procedure:

-

Dissolution: In a 250 mL beaker, dissolve o-phenylenediamine in glacial acetic acid. The solution may require gentle warming to fully dissolve the diamine. Cool the resulting solution to 5 °C in an ice bath.

-

Diazotization: Dissolve sodium nitrite in 15 mL of water. Add this solution dropwise to the stirred o-phenylenediamine solution over 30 minutes, ensuring the temperature is maintained below 10 °C. Rationale: This slow, cold addition prevents the decomposition of unstable nitrous acid and controls the exothermic reaction.

-

Reaction & Precipitation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate of benzotriazole should form.

-

Isolation: Pour the reaction mixture into 200 mL of cold water. Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Transfer the crude solid to a beaker with 100 mL of water. Add 5 M NaOH solution dropwise until the solid dissolves (forming the sodium salt). Add a small amount of activated charcoal and heat the solution to 70 °C for 15 minutes.

-

Final Precipitation: Filter the hot solution to remove the charcoal. Cool the filtrate and re-precipitate the purified benzotriazole by adding glacial acetic acid dropwise until the solution is acidic.

-

Drying: Collect the purified white to light-tan crystals by filtration, wash with cold water, and dry under vacuum.

-

Section 3: Strategic Derivatization: Crafting Novel Analogues

With the core scaffold in hand, the true discovery process begins. Strategic derivatization allows for the fine-tuning of physicochemical properties (solubility, lipophilicity) and pharmacological activity.

N-Substitution Strategies: The Primary Modification Hub

The nitrogen atoms of the triazole ring are the most common sites for substitution. N-alkylation or N-arylation can dramatically alter a compound's biological profile. While substitution can occur at N1, N2, or N3, the 1H- and 2H-substituted isomers are the most prevalent, with the 1H-isomer generally being the thermodynamic product in solution.[4]

Modern vs. Conventional Methods: Traditional N-alkylation often requires long reaction times and harsh conditions.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative, offering dramatic reductions in reaction time, increased yields, and often improved regioselectivity, aligning with the principles of green chemistry.[2][7]

Caption: Workflow comparison of conventional vs. microwave synthesis.

Experimental Protocol: Microwave-Assisted N-Alkylation

This protocol demonstrates a rapid and efficient synthesis of a 1-alkylbenzotriazole derivative.[7]

-

Materials:

-

1H-Benzotriazole (1.19 g, 10 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.38 g, 10 mmol)

-

Alkyl Halide (e.g., Benzyl Bromide, 1.71 g, 10 mmol)

-

N,N-Dimethylformamide (DMF, 10 mL)

-

-

Procedure:

-

Preparation: In a 20 mL microwave reaction vessel, combine 1H-benzotriazole, potassium carbonate, and DMF. Add the alkyl halide.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5 minutes at 490 W. Rationale: Microwave energy directly couples with the polar solvent (DMF), leading to rapid, uniform heating that dramatically accelerates the reaction rate compared to conventional heating.[7]

-

Workup: After cooling, pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.

-

Isolation & Purification: Collect the solid by vacuum filtration. Wash the crystals with water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 1-alkylbenzotriazole derivative.

-

Benzene Ring Substitution: Expanding Chemical Diversity

Modifying the benzene portion of the scaffold via electrophilic aromatic substitution opens another avenue for creating analogues. Reactions like halogenation, nitration, and Friedel-Crafts acylation introduce functional groups that can serve as handles for further chemistry or directly enhance biological activity.

Experimental Protocol: Bromination of 1H-Benzotriazole

This protocol details the introduction of bromine atoms onto the benzene ring.[5]

-

Materials:

-

1H-Benzotriazole (1.19 g, 10 mmol)

-

Glacial Acetic Acid (20 mL)

-

Bromine (1.6 mL, 31 mmol) or N-Bromosuccinimide (NBS)

-

-

Procedure:

-

Dissolution: Dissolve 1H-benzotriazole in glacial acetic acid in a flask equipped with a stir bar.

-

Addition: Slowly add the brominating agent to the solution. The reaction is exothermic and may require cooling in an ice bath to maintain control. Rationale: Benzotriazole is an activated aromatic system. Slow addition of the electrophile (Br₂) prevents runaway reactions and minimizes side-product formation.

-

Reaction: Stir the mixture at room temperature until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Precipitation: Pour the reaction mixture into 100 mL of water to precipitate the brominated product.

-

Isolation: Collect the solid by filtration, wash thoroughly with water to remove acid and unreacted bromine, and dry.[5] The crude product can be purified by recrystallization.

-

Section 4: Case Study: Multi-Step Synthesis of a Novel Derivative

To illustrate the integration of these strategies, we present a workflow for the synthesis of a hypothetical bioactive target: 1-(4-fluorobenzyl)-5-nitro-1H-benzotriazole . This target combines N-alkylation with functionalization on the benzene ring, a common approach in medicinal chemistry to probe structure-activity relationships (SAR).

Caption: Synthetic workflow for a novel benzotriazole derivative.

This synthesis would first involve the nitration of 1H-benzotriazole to install the nitro group, followed by a selective N-alkylation as described in the microwave protocol. Each step requires rigorous purification and characterization to confirm the structure of the intermediates and the final product.

Data Presentation: Expected Characterization of the Target Molecule

Proper characterization is a self-validating system that confirms the identity and purity of a synthesized compound.

| Technique | Expected Result | Rationale/Interpretation |

| ¹H NMR | Signals for the fluorobenzyl group (CH₂ and aromatic protons) and distinct signals for the three protons on the benzotriazole ring. | Confirms the covalent linkage and regiochemistry of the substitution. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. | Provides the carbon skeleton of the final product. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₃H₉FN₄O₂). | Confirms the elemental composition and molecular weight. |

| FT-IR | Characteristic peaks for C-H (aromatic), N=N, and N-O (nitro group) stretches. | Confirms the presence of key functional groups.[1] |

Section 5: Mechanistic Insights in Drug Discovery

The ultimate goal of synthesizing novel derivatives is to achieve a desired biological effect. Benzotriazole derivatives often function by inhibiting key enzymes through specific molecular interactions. For instance, in cancer therapy, certain derivatives have been designed to fit into the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs).[5]

Caption: Inhibition of a CDK-mediated pathway by a benzotriazole derivative.

The triazole nitrogens can form crucial hydrogen bonds with amino acid residues in the kinase hinge region, while the substituted moieties (like our fluorobenzyl group) can occupy hydrophobic pockets, leading to potent and selective inhibition. This understanding of molecular interactions is what guides the rational design of new, more effective derivatives.

Section 6: Conclusion and Future Directions

The benzotriazole scaffold remains a highly valuable and versatile tool in the arsenal of medicinal chemists. The foundational synthetic methods are robust and well-understood, while modern techniques like microwave-assisted synthesis and catalytic cross-coupling reactions continue to expand the accessible chemical space.[7][8] The ability to strategically modify the core at multiple positions allows for the systematic optimization of drug-like properties and biological activity.

Future research will likely focus on developing even more efficient and regioselective synthetic methods, exploring novel biological targets, and employing computational tools to predict the activity of new derivatives before their synthesis.[9] As our understanding of disease pathways deepens, the benzotriazole scaffold is poised to be a source of new therapeutic agents for years to come.[1]

Section 7: References

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.

-

Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. (2025). Growing Science.

-

An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Research J. Pharm. and Tech.

-

Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC, NIH.

-

An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. (2025). Benchchem.

-

Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal.

-

Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion.

-

A Review on: Synthesis of Benzotriazole. (2024). ijariie.

-

Benzotriazole synthesis. Organic Chemistry Portal.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. iisj.in [iisj.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijariie.com [ijariie.com]

- 7. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzotriazole synthesis [organic-chemistry.org]

- 9. currentopinion.be [currentopinion.be]

exploring the SAR of substituted benzotriazoles

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Benzotriazoles for Drug Discovery

Executive Summary

Benzotriazole, a fused bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry, foundational to a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for an indole ring and its participation in hydrogen bonding, make it a versatile core for drug design.[2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted benzotriazoles, offering researchers and drug development professionals a technical synthesis of the key principles governing their biological activity. We will delve into the synthetic versatility of the benzotriazole core, analyze the SAR across major therapeutic areas—including antimicrobial, anticancer, and antiviral applications—and provide detailed, field-proven experimental protocols for their evaluation. The narrative emphasizes the causal links between chemical structure and biological function, providing a robust framework for the rational design of next-generation benzotriazole-based therapeutics.

Chapter 1: The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry

The utility of the benzotriazole scaffold stems from its distinct chemical nature. Its large conjugated system and three nitrogen atoms facilitate a high affinity for various enzymes and receptors through noncovalent interactions.[3] This inherent reactivity and structural flexibility have cemented its status as a cornerstone in the development of novel therapeutic agents.[4]

Physicochemical Properties and Isomerism

Benzotriazole is a weak acid (pKa ≈ 8.2) and an even weaker base (pKa < 0), properties that allow it to function as an excellent leaving group in chemical reactions.[5][6] A critical aspect of its chemistry is the tautomerism that arises from substitution on the triazole ring's nitrogen atoms. N-substituted benzotriazoles can exist as two primary isomers: 1-substituted (asymmetric) and 2-substituted (symmetric). Generally, the 1-H tautomer is more stable and predominates in both solid and solution phases.[7] This isomeric preference is not merely a chemical curiosity; it has profound implications for biological activity, as the spatial orientation of substituents dictates the molecule's ability to interact with biological targets. Studies have consistently shown that 1-substituted derivatives are often more biologically active than their 2-substituted counterparts.[2]

Synthetic Versatility

The benzotriazole moiety can be readily incorporated into diverse molecular frameworks through reactions like condensation, addition, and alkylation.[1][2] This synthetic tractability allows for the systematic modification of the core structure, which is the fundamental principle of SAR exploration. By strategically adding different functional groups at various positions, chemists can fine-tune a compound's steric, electronic, and lipophilic properties to optimize its pharmacological profile.

Chapter 2: Synthetic Strategies and Characterization Workflow

A robust SAR study is predicated on the efficient and reliable synthesis of a library of analogue compounds. The methodologies must be reproducible and yield products of high purity, which are then unambiguously characterized.

Core Synthesis and Derivatization

The foundational synthesis of the benzotriazole ring is typically achieved through the diazotization of o-phenylenediamine using sodium nitrite in an acidic medium, such as acetic acid.[4][8] This reaction proceeds via a monodiazonium intermediate that undergoes spontaneous cyclization.

Derivatization, particularly N-alkylation, is a common strategy to explore the SAR. While conventional heating methods are effective, they can be time-consuming.[9] Microwave-assisted synthesis has emerged as a superior alternative, offering significantly reduced reaction times and often higher yields, making it ideal for rapid library generation.[9]

Experimental Protocol 2.1: Microwave-Assisted N-Alkylation of Benzotriazole

-

Rationale: This protocol provides a rapid and efficient method for synthesizing N-alkylated benzotriazoles, crucial for building a diverse compound library for SAR studies. The use of microwave irradiation accelerates the reaction compared to conventional heating.[9]

-

Methodology:

-

Combine 1H-Benzotriazole (10 mmol) and the desired alkyl halide (11 mmol) in a microwave-safe reaction vessel.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), and a solid base like potassium carbonate (K₂CO₃, 15 mmol).

-

Irradiate the solvent-free mixture in a microwave reactor at a controlled temperature (e.g., 120°C) and power (e.g., 300W) for 5-15 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the vessel to cool to room temperature.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the 1-substituted and 2-substituted isomers.

-

-

Self-Validation: The success of the synthesis is validated by comprehensive characterization. The structural identity and purity of the synthesized derivatives must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][6] The presence of distinct signals in NMR for the 1- and 2-isomers confirms their formation and allows for their differentiation.

General Workflow for SAR Exploration

A systematic approach is essential for an effective SAR campaign. The process begins with a hit compound and involves iterative cycles of design, synthesis, and biological evaluation to identify compounds with improved potency and selectivity.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Chapter 3: SAR of Benzotriazoles as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzotriazole derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of pathogens.[3][6]

Antibacterial Activity

The antibacterial potency of benzotriazole derivatives is highly dependent on the nature and position of substituents on the core scaffold.[3]

-

Electronic Effects: The introduction of both electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy) at specific positions on the benzotriazole ring has been shown to significantly enhance antibacterial efficacy.[3]

-

Lipophilicity and Sterics: Altering aryl and heteroaryl substitutions can modulate the compound's lipophilicity, which affects its ability to penetrate bacterial cell membranes. For instance, functionalization with halogen or alkyl groups can lead to the disruption of the bacterial membrane, causing cell lysis and death.[4]

-

Hybrid Molecules: Combining the benzotriazole scaffold with other known antibacterial pharmacophores (e.g., pyrazole, thiazole) can lead to hybrid compounds with potent, broad-spectrum activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][7]

| Compound ID | R Group (Substitution) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 1 | H (Unsubstituted) | >100 | >100 | [7] |

| 2 | 1-(4-bromophenyl)-2-[10][11][12]triazol-1-yl-propan-1-one | 1.56 | 6.25 | [7] |

| 3 | 1-(4-chlorophenyl)-2-[10][11][12]triazol-1-yl-propan-1-one | 3.12 | 12.5 | [7] |

| 4 | 1-phenyl-2-[10][11][12]triazol-1-yl-propan-1-one | 6.25 | 25 | [7] |

| Table 3.1: Comparative Minimum Inhibitory Concentration (MIC) values of selected benzotriazole derivatives, demonstrating the potentiation of activity via substitution.[7] |

Antifungal Activity

Benzotriazole derivatives also exhibit significant activity against fungal pathogens like Candida albicans and Aspergillus niger.[9] The structural requirements for antifungal activity often parallel those for antibacterial action, with lipophilic and electronically diverse substituents enhancing potency.

Experimental Protocol 3.1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Rationale: The broth microdilution assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It provides a quantitative measure of a compound's potency, which is essential for SAR comparisons.

-

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect microbial growth.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).

-

Add the inoculum to each well of the plate.

-

Include controls: a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of solvent).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible growth (no turbidity). Optionally, a growth indicator like resazurin can be used for colorimetric determination.

-

-

Self-Validation: The inclusion of positive and negative controls ensures the validity of the experiment. The positive control must show robust growth, while the negative control must remain clear. The solvent control validates that the solvent itself has no antimicrobial effect at the concentrations used.

Chapter 4: SAR of Benzotriazoles as Anticancer Agents

The benzotriazole scaffold is a key feature in several anticancer agents, acting through diverse mechanisms including kinase inhibition, induction of apoptosis, and cell cycle arrest.[4][12]

Mechanisms of Action and SAR

-

Kinase Inhibition: Many benzotriazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cancer cell proliferation and survival.[4] For example, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a highly selective inhibitor of protein kinase 2 (CK2).[2] Other derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4] The SAR for kinase inhibition often involves substituents that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the enzyme.

-

Influence of Substitution Pattern: The cytotoxic profile of benzotriazole derivatives can be tuned by the position of substitution. A systematic review revealed that:

-

N-substituted derivatives are primarily cytotoxic against breast, lung, colorectal, and cervical cancers.[12]

-

C-substituted derivatives show significant antitumor activity against leukemia, breast, and lung cancer.[12]

-

The incorporation of halogen, alkyl-aryl, or natural-base hybrid moieties can lead to superior cytotoxicity compared to the parent molecules.[12]

-

-

Induction of Apoptosis and Cell Cycle Arrest: Active derivatives often trigger programmed cell death (apoptosis) through the intrinsic pathway and can cause cell cycle arrest at various phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[12]

Caption: Benzotriazole derivatives can inhibit key kinases in oncogenic signaling pathways.

Experimental Protocol 4.1: In Vitro Cytotoxicity (MTT) Assay

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used method for screening the cytotoxic potential of anticancer drug candidates.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

-

Self-Validation: The assay's validity is confirmed by the response of the control wells. The vehicle control represents 100% viability, while the positive control should show a significant and expected reduction in viability.

Chapter 5: SAR of Benzotriazoles as Antiviral Agents

Benzotriazole derivatives have also demonstrated promising activity against a range of viruses, particularly RNA viruses.[13][14]

Spectrum of Activity and SAR Insights

Research has identified benzotriazole-based compounds with selective activity against viruses such as Bovine Viral Diarrhea Virus (BVDV), Respiratory Syncytial Virus (RSV), and Coxsackievirus B5 (CVB5).[13] The SAR in this area is highly specific:

-

Small changes to the substituents can dramatically alter the target virus. For example, an unsubstituted benzotriazole derivative was selectively active against BVDV, while a different derivative preferentially inhibited RSV.[13]

-

For activity against CVB5, specific N-(4-((benzotriazol-1-yl)methyl)phenyl)amide derivatives were found to be the most promising.[13]

-

Mechanistic studies on active compounds suggest that they can inhibit early stages of viral infection, such as the attachment of the virus to the host cell.[13]

Experimental Protocol 5.1: Virus-Induced Cytopathic Effect (CPE) Inhibition Assay

-

Rationale: This assay measures the ability of a compound to protect host cells from the destructive effects (cytopathic effects) of a virus. It is a common primary screening method in antiviral drug discovery.[13]

-

Methodology:

-

Seed susceptible host cells (e.g., BHK-21 cells) in a 96-well plate and grow them to confluency.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a specific multiplicity of infection (m.o.i.) of the target virus.

-

Include controls: virus control (cells + virus, no compound), cell control (cells only, no virus), and toxicity control (cells + compound, no virus).

-

Incubate the plate at 37°C until the virus control wells show ~90-100% CPE (typically 3-4 days).

-

Assess cell viability using a method like the MTT assay described previously.

-

Calculate the EC₅₀ (50% effective concentration), the compound concentration that protects 50% of the cells from CPE.

-

-

Self-Validation: The controls are crucial. The virus control must show widespread cell death, the cell control must show a healthy monolayer, and the toxicity control ensures that the compound is not simply killing the host cells at the tested concentrations.

Chapter 6: Conclusion and Future Perspectives

The benzotriazole scaffold is a remarkably versatile core in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The structure-activity relationships explored in this guide highlight several key principles: the critical role of the substitution pattern (N- vs. C-substitution, 1- vs. 2-isomers), the impact of electronic and steric properties of substituents, and the potential for creating highly potent hybrid molecules.

While significant progress has been made, challenges related to pharmacokinetics, metabolic stability, and potential toxicity remain.[3] Future research should focus on a multi-pronged approach:

-

Rational Design: Employing computational tools like molecular docking to predict interactions and guide the synthesis of more targeted inhibitors.

-

Multi-Target Agents: Designing single molecules that can modulate multiple targets, which could be particularly effective for complex diseases like cancer or co-infections.

-

Exploring New Chemical Space: Investigating novel and diverse substitutions on the benzotriazole core to uncover new biological activities and overcome resistance mechanisms.

By integrating these strategies, the full therapeutic potential of the benzotriazole scaffold can be realized, paving the way for the development of innovative drugs to address pressing global health challenges.

References

A consolidated list of all sources cited in this guide.

-

Title: Structure activity relationship of benzoxazole derivatives. Source: ResearchGate. URL: [Link]

-

Title: Structure activity relationship of the synthesized compounds. Source: ResearchGate. URL: [Link]

-

Title: Biological Evaluation and Docking Study of Synthesized Derivatives of Benzotriazole and Benzimidazole as Antibacterial Agents. Source: ResearchGate. URL: [Link]

-

Title: Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Source: MDPI. URL: [Link]

-

Title: Manifestation of Antimicrobial Activities: Benzotriazole. Source: AIP Publishing. URL: [Link]

-

Title: Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Source: Journal for Research in Applied Sciences and Biotechnology. URL: [Link]

-

Title: Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Source: Indian Academy of Sciences. URL: [Link]

-

Title: Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Source: PMC - NIH. URL: [Link]

-

Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Source: GSC Online Press. URL: [Link]

-

Title: Benzotriazole: An overview on its versatile biological behavior. Source: PMC - PubMed Central. URL: [Link]

-

Title: Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Source: ResearchGate. URL: [Link]

-

Title: An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Source: International Journal of Research and Review. URL: [Link]

-

Title: Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. Source: PMC. URL: [Link]

-

Title: Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Source: NIH. URL: [Link]

-

Title: Benzothiazole derivatives as anticancer agents. Source: PMC - PubMed Central. URL: [Link]

-

Title: Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Source: MDPI. URL: [Link]

-

Title: Benzotriazole in medicinal chemistry: An overview. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

-

Title: Benzotriazole Derivatives And Its Pharmacological Activity. Source: ResearchGate. URL: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jrasb.com [jrasb.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. jocpr.com [jocpr.com]

- 9. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole: A Technical Guide for Advanced Research